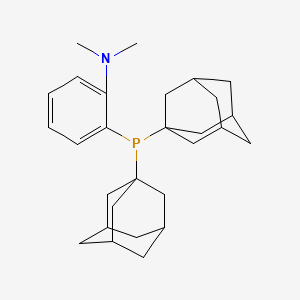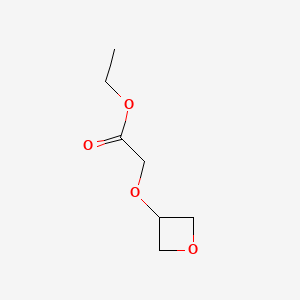
3-Bromo Carbidopa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo Carbidopa, also known as Carbidopa EP Impurity I, has the molecular formula C10H13BrN2O4 . It is also known as (2S)-3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid .
Molecular Structure Analysis
The molecular structure of 3-Bromo Carbidopa consists of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 305.125 Da and the mono-isotopic mass is 304.005859 Da .
Physical And Chemical Properties Analysis
3-Bromo Carbidopa has a predicted density of 1.738±0.06 g/cm3 and a predicted boiling point of 531.0±50.0 °C .
Aplicaciones Científicas De Investigación
Parkinson’s Disease Treatment
Carbidopa is used in the treatment of Parkinson’s disease as an inhibitor of DOPA decarboxylase . It limits the premature transformation of L-DOPA to dopamine in blood, allowing a larger dopamine generation in the brain and the subsequent signaling activity restoration of this neurotransmitter .
Quality Control of Anti-Parkinson Drugs
Carbidopa is used in the quality control of anti-Parkinson drugs. A colorimetric quantification of carbidopa in anti-Parkinson drugs has been developed by the selective condensation reaction between the hydrazine group from carbidopa and the formyl functional group of selected aldehydes in acidified hydroalcoholic solution .
Breast Cancer and Melanoma Research
Carbidopa has been studied in the context of breast cancer and melanoma cells. However, it was found that carbidopa was not effective in inhibiting MCF-7 and A375 proliferation .
Formation of Pro-Proliferative Metabolite
Treatment with carbidopa may alter tryptophan metabolism in breast cancer and melanoma, leading to the formation of a pro-proliferative tryptophan metabolite, indole-3-acetonitrile (IAN), which may contribute to its failure in reducing breast cancers and melanoma incidence in Parkinson’s disease patients taking carbidopa .
Long-term Effects on Parkinson’s Disease
Levodopa–carbidopa intestinal gel (LCIG) has been used in patients with Parkinson’s disease (PD), and its long-term effects on motor symptoms and nonmotor symptoms (NMS) are being studied .
Mecanismo De Acción
Target of Action
3-Bromo Carbidopa, also known as DTXSID30747219, is a derivative of Carbidopa . Carbidopa is a potent inhibitor of aromatic amino acid decarboxylase (DDC) . DDC is crucial in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .
Mode of Action
Carbidopa inhibits the peripheral metabolism of levodopa by acting as an inhibitor of DDC . This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa to cross the blood-brain barrier .
Biochemical Pathways
The primary biochemical pathway affected by Carbidopa is the conversion of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, Carbidopa prevents the peripheral conversion of these compounds, thereby affecting their respective biochemical pathways .
Pharmacokinetics
It is administered concomitantly with levodopa to inhibit the peripheral metabolism of levodopa, thereby increasing its bioavailability in the brain . The pharmacokinetics of levodopa can be further improved by optimizing the inhibition of DDC and catechol-O-methyltransferase (COMT) .
Result of Action
Carbidopa has been shown to have significant effects on cellular and molecular levels. For instance, it has been found to suppress T cell activation and autoimmunity . In cancer cells, Carbidopa has been shown to suppress growth and induce apoptosis through the aryl hydrocarbon receptor (AHR) .
Propiedades
IUPAC Name |
3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNPUJKHGIKUPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)Br)O)O)(C(=O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747219 |
Source


|
| Record name | 3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246819-09-9 |
Source


|
| Record name | 3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)



![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)


